![molecular formula C5BrCl2F3N2 B3032206 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine CAS No. 1240622-62-1](/img/structure/B3032206.png)
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5BrCl2F3N2 . It has a molecular weight of 295.87 . This compound is used in the synthesis of various pyrimidine derivatives .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine involves the use of organolithium reagents . The reaction temperature is kept in a range of about 40-100° C . The synthesis of this compound and its derivatives is an important area of research in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine consists of a pyrimidine ring substituted with bromine, chlorine, and trifluoromethyl groups . The InChI code for this compound is 1S/C5BrCl2F3N2/c6-1-2 (5 (9,10)11)12-4 (8)13-3 (1)7 .Chemical Reactions Analysis
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions to form different pyrimidine derivatives . These reactions involve nucleophilic substitution and palladium-catalyzed aryl cross-coupling .Physical And Chemical Properties Analysis
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a white liquid or solid . It has unique physical-chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .Wissenschaftliche Forschungsanwendungen
- CGRP Receptor Antagonists : 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine has been investigated as a potential calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is involved in pain signaling, and targeting its receptor could have implications for migraine treatment and other pain-related conditions.
Medicinal Chemistry and Drug Discovery
Wirkmechanismus
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQALTZZYLOATN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrCl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858670 | |
Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
1240622-62-1 | |
Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.